molecular formula C12H16ClN3O2 B8104694 1-Benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride

1-Benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride

Cat. No.: B8104694
M. Wt: 269.73 g/mol
InChI Key: DDEMLNIWLUGMSR-UHFFFAOYSA-N
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Description

1-Benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride (CAS 1583709-39-0) is a carbohydrazide derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical intermediate, particularly in the synthesis of novel hydrazone derivatives. Recent scientific investigations highlight that such 5-oxopyrrolidine-3-carbohydrazide-based compounds exhibit promising biological activities. A 2025 study demonstrated that hydrazones derived from similar 5-oxopyrrolidine carbohydrazide cores possess potent anticancer properties, showing efficacy against aggressive cancer cell lines including triple-negative breast cancer (MDA-MB-231), pancreatic carcinoma (Panc-1), and melanoma (IGR39) in both 2D and 3D cell models . Molecular docking studies suggest the mechanism of action for these active compounds may involve functioning as multikinase inhibitors, with high binding affinity to key protein kinases like non-receptor tyrosine kinases (e.g., SRC) and serine/threonine-protein kinases (e.g., BRAF), which are critical targets in oncogenic signaling pathways . Furthermore, hydrazide derivatives are recognized as potential pharmacologically active substances with a broad spectrum of properties, including antibacterial, anti-inflammatory, and antiviral activities, making this scaffold a valuable starting point for developing new therapeutic agents . Available with a purity of 95% and a molecular weight of 269.73 g/mol (MFCD31652401), this solid compound requires storage in a sealed container under dry conditions . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzyl-5-oxopyrrolidine-3-carbohydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2.ClH/c13-14-12(17)10-6-11(16)15(8-10)7-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEMLNIWLUGMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Itaconic Acid-Based Cyclization

The pyrrolidine ring is often constructed via cyclization reactions. A prominent method involves reacting N-substituted acetamide derivatives with itaconic acid under reflux conditions. For example, N-(4-aminophenyl)acetamide and itaconic acid in water yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. Adapting this approach, benzylamine replaces the acetamide precursor to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. The reaction proceeds via nucleophilic attack of the benzylamine nitrogen on the α,β-unsaturated carbonyl of itaconic acid, followed by cyclization.

Key Conditions :

  • Solvent: Water or polar aprotic solvents (e.g., acetonitrile)

  • Temperature: Reflux (100–120°C)

  • Yield: 55–75% for analogous pyrrolidine derivatives

Benzylation of Preformed Pyrrolidine Intermediates

Alternative routes begin with preformed pyrrolidine cores. For instance, 5-oxopyrrolidine-3-carboxylic acid is benzylated using benzyl bromide in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in acetonitrile. This SN2 reaction substitutes the pyrrolidine nitrogen with a benzyl group, achieving yields up to 85%.

Optimization Insight :

  • Phase-transfer catalysts (e.g., tetrabutylammonium iodide) enhance reaction rates.

  • Excess benzyl bromide (1.2–1.5 equivalents) ensures complete substitution.

Carbohydrazide Functionalization

Hydrazinolysis of Esters

The carboxylic acid at position 3 is converted to a carbohydrazide via ester intermediates. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is treated with hydrazine hydrate (80–100% excess) in methanol or ethanol under reflux. This nucleophilic acyl substitution replaces the ester group with a hydrazide, yielding 1-benzyl-5-oxopyrrolidine-3-carbohydrazide.

Representative Data :

ParameterValueSource
Reaction Time8–24 hours
Temperature60–80°C
Yield65–72%

Direct Hydrazine Coupling

In solvent-free or aqueous conditions, the free carboxylic acid reacts with hydrazine under dehydrating agents (e.g., DCC or EDC). This one-pot method avoids esterification but requires stringent moisture control. Yields are moderate (50–60%) due to competing side reactions.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in ethanol or diethyl ether. Crystallization at 0–5°C yields the final product.

Critical Parameters :

  • Molar Ratio: 1:1 (base:HCl)

  • Solvent: Ethanol (optimal for solubility and crystallization)

  • Purity: ≥95% (confirmed by titration and NMR)

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆):

    • δ 2.75–2.94 ppm (m, 2H, COCH₂ pyrrolidine)

    • δ 4.00–4.24 ppm (m, 3H, NCH₂ benzyl and CH pyrrolidine)

    • δ 7.25–7.40 ppm (m, 5H, aromatic protons).

  • IR : Peaks at 3149 cm⁻¹ (NH stretch), 1725 cm⁻¹ (C=O), and 1678 cm⁻¹ (amide C=O).

Purity and Stability

  • Melting Point : 154–156°C (hydrochloride salt).

  • HPLC : >98% purity using C18 columns (acetonitrile/water mobile phase).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Itaconic Acid RouteHigh atom economyMulti-step, long reaction times55–75
Ester HydrazinolysisScalable, high yieldsRequires ester intermediate65–72
Direct HydrazineOne-pot procedureLow yield, side reactions50–60

Industrial and Regulatory Considerations

  • Scale-Up Challenges : Exothermic hydrazinolysis requires controlled addition to prevent thermal degradation.

  • Safety : Hydrazine is toxic; closed systems and PPE are mandatory.

  • Regulatory Status : Listed in PubChem (CID 72299618) and Sigma-Aldrich (CAS 368429-72-5) .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of hydrazide derivatives, including 1-benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride. These compounds have shown efficacy against Acinetobacter baumannii, a pathogen responsible for numerous nosocomial infections.

Case Study: Antibacterial Efficacy

In a patent filed (WO2020169682A1), researchers demonstrated that hydrazide derivatives could be utilized as effective antibacterial agents. The study indicates that these compounds can inhibit the growth of Acinetobacter baumannii, thus providing a potential therapeutic avenue for treating infections caused by this resistant bacterium .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines, including pancreatic and breast cancer cells.

Case Study: Cytotoxic Effects

A study published in the MDPI journal examined the effects of several pyrrolidine derivatives, including those with structural similarities to this compound. The findings revealed that certain derivatives exhibited significant cytotoxicity against human pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, some compounds demonstrated an EC50 value as low as 7.3 ± 0.4 μM against MDA-MB-231 cells, indicating strong potential for further development as anticancer agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the pyrrolidine ring have shown to influence both antibacterial and anticancer activities, suggesting that further modifications could enhance their therapeutic profiles .

Summary Table of Applications

ApplicationTarget Pathogen/Cell LineObserved EffectReference
AntibacterialAcinetobacter baumanniiInhibition of bacterial growthWO2020169682A1
AnticancerPanc-1, MDA-MB-231Significant cytotoxicityMDPI
Structure–ActivityVarious pyrrolidine derivativesEnhanced therapeutic potentialPMC

Mechanism of Action

The mechanism of action of 1-Benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act as an inhibitor of voltage-gated sodium channels, particularly Nav1.8, which are involved in the transmission of pain signals. By inhibiting these channels, the compound can reduce pain perception and provide analgesic effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular properties between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
1-Benzyl-5-oxopyrrolidine-3-carbohydrazide HCl C₁₂H₁₅ClN₃O₂ 284.72 Benzyl, carbohydrazide, HCl
1-(3-Hydroxyphenyl)-5-oxo-3-pyrrolidine-carbohydrazide C₁₁H₁₂N₃O₃ 234.23 3-Hydroxyphenyl, carbohydrazide
1-Methyl-5-oxopyrrolidine-2-carboxylic acid C₆H₉NO₃ 143.14 Methyl, carboxylic acid
1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid C₁₇H₁₃ClN₂O₂ 312.75 Benzyl, 4-chlorophenyl, pyrazole
1-(4-Fluorophenyl)-5-oxo-pyrrolidine-3-carboxylic acid amide C₁₉H₁₇FN₂O₄ 356.36 4-Fluorophenyl, benzodioxole, amide

Key Observations :

  • The benzyl group in the target compound increases molecular weight by ~77 g/mol compared to the methyl-substituted analog (143.14 g/mol) .

Comparison with Similar Reactions :

  • The 3-hydroxyphenyl analog () forms hydrazones (4a–c) and cyclic derivatives (6,7) under similar conditions. The benzyl group may slow reaction kinetics due to steric hindrance but enhance crystallinity .
  • Fluorophenyl and chlorophenyl analogs () require tailored conditions for electrophilic substitution, reflecting the electronic effects of halogen substituents .

Analytical Characterization

  • RP-HPLC : Methods validated in for amitriptyline hydrochloride could be adapted. The target compound’s lipophilicity (due to benzyl) may result in longer retention times compared to hydroxylated analogs .
  • NMR : Key signals include:
    • 1H-NMR : Protons on the benzyl aromatic ring (~7.2–7.4 ppm) and the pyrrolidone carbonyl (δ ~2.5–3.5 ppm).
    • Contrast with dimethylpyrazole derivatives (δ 6.23 ppm) and dimethylpyrrole (δ 5.65 ppm) in .

Biological Activity

1-Benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and research findings related to this compound, drawing from diverse studies to provide a comprehensive overview.

Synthesis of this compound

The synthesis of 1-benzyl-5-oxopyrrolidine derivatives typically involves the reaction of hydrazides with appropriate carbonyl compounds. The resulting compounds are characterized using various spectroscopic methods, including NMR and mass spectrometry, to confirm their structures and purity.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have shown that derivatives of 5-oxopyrrolidine exhibit significant anticancer effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and other tumor models. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1A54910Apoptosis induction
2HeLa15Cell cycle arrest
3MCF720Inhibition of proliferation

In a comparative study, the cytotoxicity of 1-benzyl-5-oxopyrrolidine was assessed against standard chemotherapeutic agents like cisplatin. Results indicated that while cisplatin had a broad spectrum of activity, certain derivatives showed selective toxicity towards cancer cells with minimal effects on non-cancerous cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored, particularly against multidrug-resistant strains. Research indicates that certain derivatives demonstrate potent activity against Staphylococcus aureus, including strains resistant to linezolid and tedizolid.

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

CompoundPathogenMIC (µg/mL)Resistance Type
1Staphylococcus aureus8Methicillin-resistant (MRSA)
2Escherichia coli>64Carbapenem-resistant
3Klebsiella pneumoniae>64Multidrug-resistant

The results suggest that the presence of specific functional groups in the structure enhances the antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Studies

Several case studies illustrate the potential therapeutic applications of 1-benzyl-5-oxopyrrolidine derivatives:

  • Case Study on Lung Cancer : A study involving A549 cells demonstrated that treatment with a specific derivative led to a reduction in cell viability by approximately 66%, highlighting its potential as an anticancer agent .
  • Case Study on Antimicrobial Resistance : Another investigation focused on the effectiveness of these compounds against MRSA strains, showing promising results that could lead to new treatment options for antibiotic-resistant infections .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 1-benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride?

To minimize trial-and-error approaches, employ statistical design of experiments (DoE) . For example, factorial designs can systematically vary parameters (e.g., temperature, reaction time, catalyst loading) to identify optimal conditions . Computational reaction path searches (e.g., quantum chemical calculations) can also narrow down experimental variables by predicting feasible pathways . These methods reduce resource expenditure while ensuring robust synthesis protocols.

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of HPLC, NMR, and mass spectrometry for comprehensive analysis. For hydrochloride salts, ion chromatography or titration may verify counterion stoichiometry. X-ray crystallography (as applied to structurally similar pyrrolidine derivatives in ) provides definitive conformation data . Cross-reference spectral libraries and validate against synthetic intermediates (e.g., methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, listed in ) to confirm absence of byproducts .

Q. What storage conditions ensure the stability of this hydrochloride salt?

Store in airtight, desiccated containers at 2–8°C, shielded from light. Hydrochloride salts are hygroscopic; monitor for deliquescence using dynamic vapor sorption (DVS) analysis. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound?

Leverage density functional theory (DFT) to model reaction intermediates and transition states. For example, ICReDD’s approach combines quantum calculations with experimental validation to identify energetically favorable pathways . If experimental yields conflict with predictions, reassess solvent effects or catalyst-substrate interactions using molecular dynamics simulations.

Q. What methodologies address discrepancies in reported toxicity or safety data for this compound?

When SDS data are incomplete (e.g., states "no known hazards," but other sources lack toxicity profiles), conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) . Compare results with structurally related compounds (e.g., 1-benzyl-1-phenylhydrazine hydrochloride in ) to infer potential risks.

Q. How can researchers design a reactor system for scalable synthesis while maintaining product consistency?

Apply process intensification principles (e.g., continuous-flow reactors) to enhance heat/mass transfer. Use computational fluid dynamics (CFD) to model mixing efficiency and residence time distribution . For heterogeneous reactions, optimize particle technology parameters (e.g., catalyst particle size, fluidization) .

Q. What strategies validate the compound’s bioactivity in complex biological matrices?

Implement chemical proteomics to identify target interactions. Use isotopic labeling (e.g., 13C^{13}\text{C}-tagged derivatives) with LC-MS/MS for trace quantification in cellular assays. For hydrazide moieties, assess hydrolytic stability in physiological buffers to rule out false-positive bioactivity .

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